

A-33853: A Technical Guide to its Chemical Structure, Characterization, and Synthesis

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Compound of Interest

Compound Name: Antibiotic A-33853

Cat. No.: B1666389

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For Researchers, Scientists, and Drug Development Professionals

Introduction

A-33853 is a naturally occurring benzoxazole antibiotic first isolated from the culture broth of *Streptomyces* sp. NRRL 12068. Its unique chemical structure and significant biological activity, particularly its potent antileishmanial properties, have made it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the elucidation of A-33853's chemical structure, its biological characterization, and the methodologies for its synthesis and biosynthesis.

Chemical Structure and Physicochemical Properties

A-33853 is characterized by a benzoxazole core linked to a substituted phenyl group, which in turn is attached to a 3-hydroxypyridine-2-carbonyl moiety.

Identifier	Value
IUPAC Name	2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid
CAS Number	80148-45-4
Molecular Formula	C ₂₀ H ₁₃ N ₃ O ₆
Molecular Weight	391.34 g/mol

Biological Activity

A-33853 has demonstrated a range of biological activities, most notably against protozoan parasites and bacteria. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antiprotozoal Activity of A-33853

Target Organism	Assay	IC ₅₀ (μM)	Notes
Leishmania donovani	Axenic amastigotes	0.21	3-fold more active than miltefosine.
Trypanosoma brucei rhodesiense	> 30		
Trypanosoma cruzi	> 30		
Plasmodium falciparum	> 10		
Eimeria tenella	Inhibitory effect noted		
Trichomonas vaginalis	MIC < 0.975 μg/mL		

Table 2: Antibacterial Activity of A-33853

Target Organism	MIC (µg/mL)
Staphylococcus aureus	2
Mycoplasma gallisepticum	≤1.56

Table 3: Cytotoxicity Data for A-33853

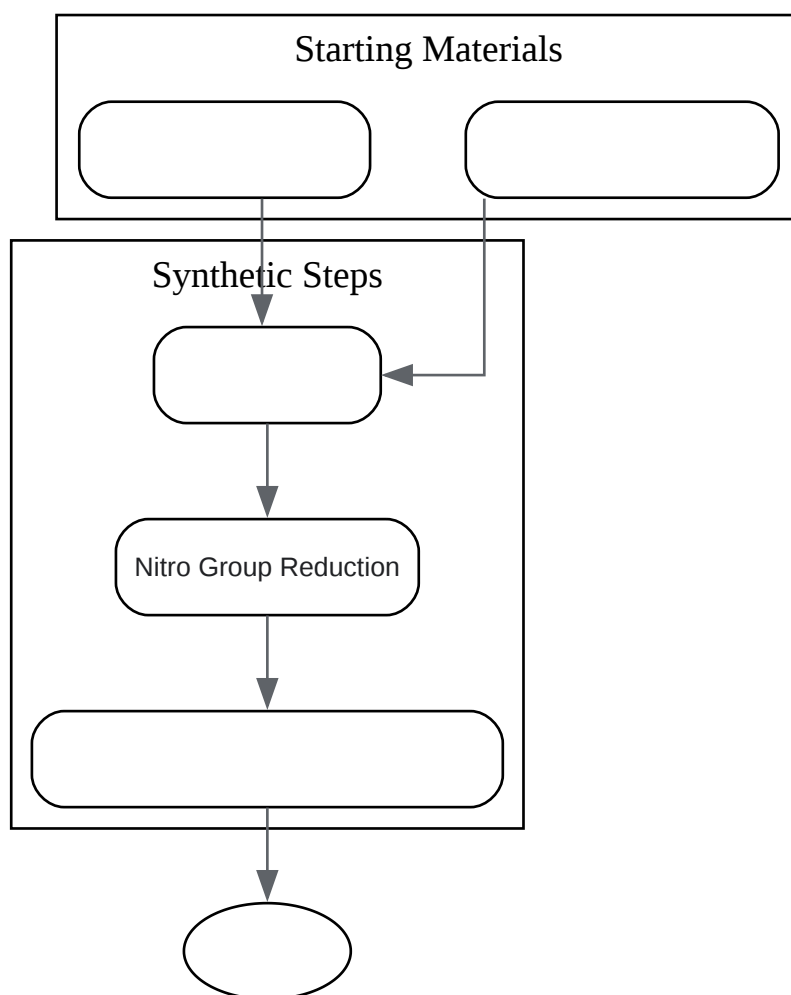
Cell Line	IC ₅₀ (µM)
L6 cells (rat skeletal myoblasts)	1.8

Table 4: In Vivo Toxicity of A-33853

Animal Model	Route of Administration	LD ₅₀
Mice	Intraperitoneal (i.p.)	> 300 mg/kg

Chemical Synthesis Workflow

The first total synthesis of A-33853 was reported by Tipparaju and colleagues in 2008. The general synthetic strategy involves the coupling of key building blocks followed by cyclization to form the benzoxazole ring.

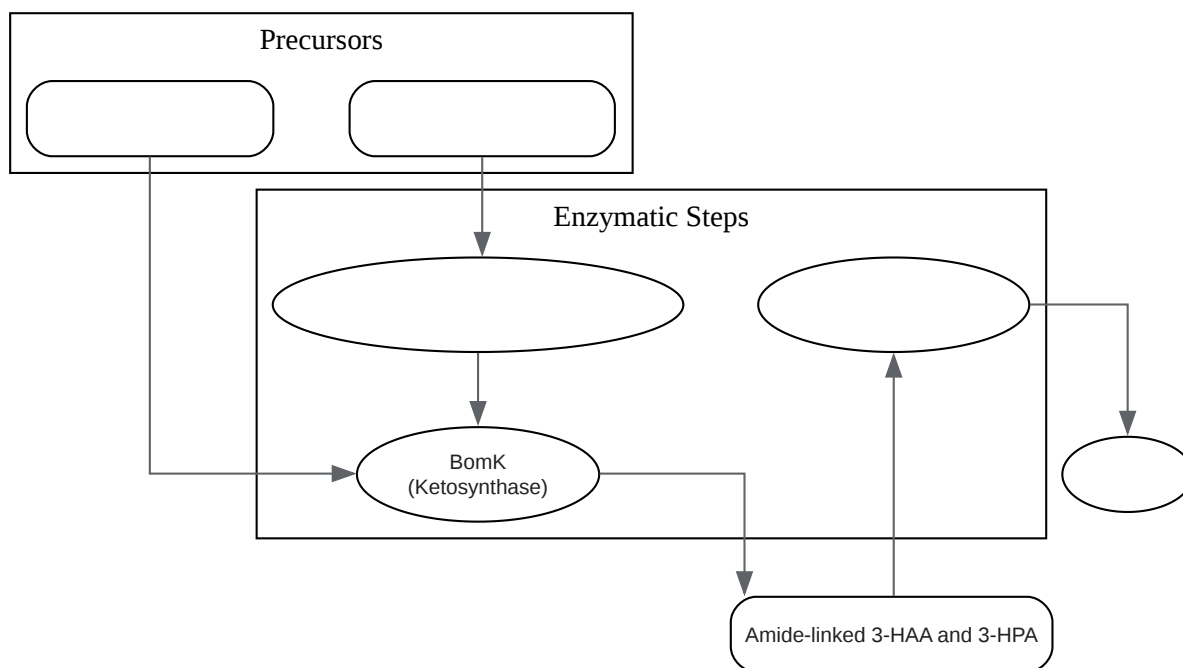


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A simplified workflow for the chemical synthesis of A-33853.

Biosynthetic Pathway of A-33853

The biosynthetic gene cluster for A-33853 in *Streptomyces* sp. NRRL 12068 has been characterized, revealing an unusual assembly logic. The biosynthesis involves a unique set of enzymes that catalyze the formation of the benzoxazole and amide bonds from two key precursors: 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxypicolinic acid (3-HPA).



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The proposed biosynthetic pathway of A-33853.

Experimental Protocols

Detailed experimental protocols for the fermentation, isolation, chemical synthesis, and biological evaluation of A-33853 are provided in the primary literature. Due to access limitations, this guide provides a high-level overview of the methodologies employed. For precise, step-by-step instructions, readers are directed to the cited publications.

Fermentation and Isolation

The original isolation of A-33853 was reported by Michel et al. (1984). The general procedure involves:

- **Fermentation:** Culturing of *Streptomyces* sp. NRRL 12068 in a suitable nutrient medium to promote the production of A-33853.

- **Extraction:** Extraction of the culture broth with an organic solvent to isolate the crude product.
- **Purification:** Chromatographic techniques, such as column chromatography, are used to purify A-33853 from the crude extract.

Chemical Synthesis

The chemical synthesis of A-33853, as described by Tipparaju et al. (2008), generally follows these key steps:

- **Amide Bond Formation:** Coupling of a protected 2-amino-3-nitrophenol derivative with 3-hydroxypicolinic acid.
- **Nitro Group Reduction:** Reduction of the nitro group to an amine.
- **Benzoxazole Ring Formation:** Intramolecular cyclization to form the benzoxazole ring.
- **Deprotection:** Removal of protecting groups to yield the final product, A-33853.

Biological Assays

The biological activity of A-33853 and its analogs was evaluated using a panel of in vitro assays:

- **Antiprotozoal Activity:** Assays against axenic amastigotes of *L. donovani* and other protozoan parasites to determine IC_{50} values.
- **Antibacterial Activity:** Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.
- **Cytotoxicity Assays:** Evaluation of the cytotoxic effects on mammalian cell lines, such as L6 cells, to determine selectivity.

Biosynthetic Gene Cluster Characterization

The characterization of the A-33853 biosynthetic gene cluster by Zhai et al. (2015) involved:

- **Genome Mining:** Identification of the putative gene cluster in the genome of *Streptomyces* sp. NRRL 12068.
- **Heterologous Expression:** Expression of the gene cluster in a host organism to confirm its role in A-33853 production.
- **Gene Deletion Experiments:** Knocking out specific genes within the cluster to elucidate the function of individual enzymes in the biosynthetic pathway.
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